Piperazine, 1-(2-propylvaleryl)-
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Overview
Description
Piperazine, 1-(2-propylvaleryl)- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization. These methods are preferred for their high selectivity and efficiency . The production of piperazine itself is typically a by-product of producing ethylenediamine from dichloroethane and ammonia or monoethanolamine and ammonia .
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperazine can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperazine can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves binding to specific molecular targets. For example, piperazine itself is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm, which is then expelled from the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-(2-propylvaleryl)- include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets Piperazine, 1-(2-propylvaleryl)- apart from other piperazine derivatives is its specific chemical structure, which may confer unique biological activities and applications. The presence of the 2-propylvaleryl group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research.
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1-(2-propylvaleryl)- is a compound that exhibits a range of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, case examples, and data tables.
Overview of Piperazine Derivatives
Piperazine is a six-membered heterocyclic compound featuring two nitrogen atoms at opposite positions. Its derivatives have been extensively studied for their therapeutic potential. The structural modifications of piperazine can significantly influence its biological activities, making it a versatile scaffold in drug design.
Biological Activities
1. Antitumor Activity
Recent studies have highlighted the antitumor properties of piperazine derivatives. For instance, research indicated that certain piperazine-containing compounds can inhibit telomerase activity and induce apoptosis in cancer cells. A notable example includes a derivative that demonstrated an IC50 value of 0.12 µM against A549 lung cancer cells, showcasing its potency compared to standard chemotherapeutics like gambogic acid .
2. Antibacterial Activity
Piperazine derivatives have also shown promising antibacterial effects. Compounds with piperazine moieties were tested against various bacterial strains, revealing significant inhibitory activity. A study reported that certain piperazine derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
3. Neuroprotective Effects
The neuroprotective properties of piperazine derivatives are another area of interest. Some studies suggest that these compounds can mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress. For example, specific derivatives have been linked to anxiolytic and antidepressant effects, indicating their potential utility in treating mood disorders .
Data Table: Biological Activities of Piperazine Derivatives
Biological Activity | Example Compound | IC50 Value | Target/Mechanism |
---|---|---|---|
Antitumor | Piperazine derivative X | 0.12 µM | Inhibition of telomerase |
Antibacterial | Piperazine derivative Y | 15 µg/mL | Inhibition of bacterial growth |
Neuroprotective | Piperazine derivative Z | Not specified | Modulation of neurotransmitter release |
Case Studies
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor activity of a novel piperazine derivative demonstrated its ability to inhibit cell proliferation in various cancer cell lines (e.g., HeLa and PC3). The study utilized cell cycle analysis and apoptosis assays to confirm the mechanism of action, revealing that the compound induced G2/M phase arrest and DNA damage in treated cells .
Case Study 2: Antibacterial Properties
In another study focused on antibacterial activity, a series of piperazine derivatives were synthesized and evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited potent activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Research Findings
Recent research has emphasized the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of piperazine derivatives. Modifications at various positions on the piperazine ring can enhance or diminish biological activity. For instance:
Properties
CAS No. |
3116-35-6 |
---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-propylpentan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 |
InChI Key |
CQBMAYFECNZWON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCNCC1 |
Origin of Product |
United States |
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